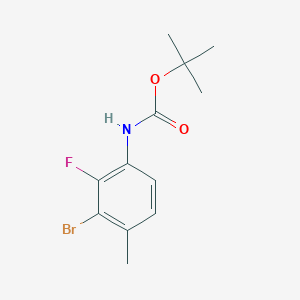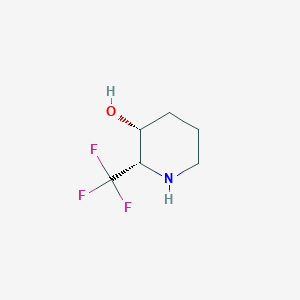
Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Pyrrolidin-1-yl Group: This step involves the substitution of a leaving group (e.g., halide) with a pyrrolidine moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester to an alcohol using reagents like lithium aluminum hydride.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple cyclic amine with various biological activities.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolidin-2-one: A lactam with applications in pharmaceuticals.
Uniqueness
Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxy and ester functional groups. This combination of features may confer unique biological activities and chemical reactivity compared to other pyrrolidine derivatives.
特性
分子式 |
C13H24N2O3 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
tert-butyl (3R,4R)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-10(11(16)9-15)14-6-4-5-7-14/h10-11,16H,4-9H2,1-3H3/t10-,11-/m1/s1 |
InChIキー |
MYYQULULTPRMBS-GHMZBOCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N2CCCC2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


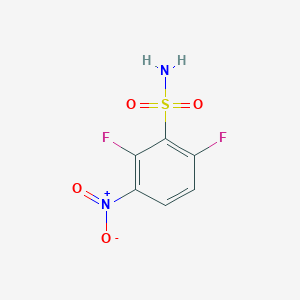
![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)
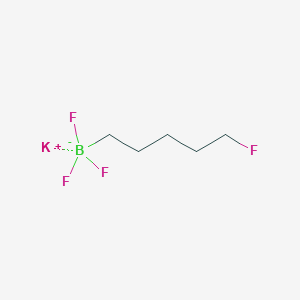
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)

![tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13504314.png)

![methyl({[(2S)-oxetan-2-yl]methyl})amine](/img/structure/B13504328.png)
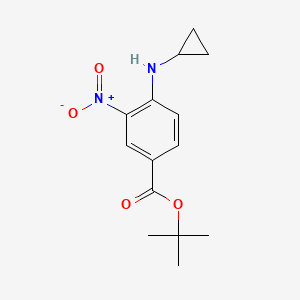
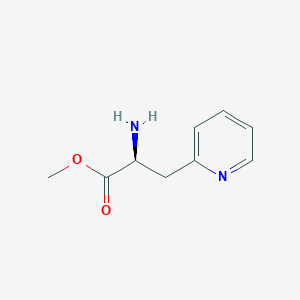
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
